![molecular formula C7H11N3 B15072618 6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B15072618.png)
6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazole ring, forming a unique bicyclic structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can be achieved through various methods. One common approach involves the cyclization of N-substituted pyrroles with hydrazine derivatives. For example, the reaction of N-ethylpyrrole with hydrazine hydrate under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be necessary for large-scale production.
化学反応の分析
Types of Reactions
6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups.
科学的研究の応用
6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The exact mechanism of action of 6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is not fully understood. it is believed to interact with various molecular targets, such as enzymes and receptors, through its nitrogen-containing heterocyclic structure. These interactions can modulate biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: Lacks the ethyl group, but shares the core bicyclic structure.
Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate: Contains additional functional groups, providing different biological activities.
Uniqueness
6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a therapeutic agent compared to its analogs.
特性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
6-ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C7H11N3/c1-2-6-7-5(3-8-6)4-9-10-7/h4,6,8H,2-3H2,1H3,(H,9,10) |
InChIキー |
SIEZRJPDOUQOHS-UHFFFAOYSA-N |
正規SMILES |
CCC1C2=C(CN1)C=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


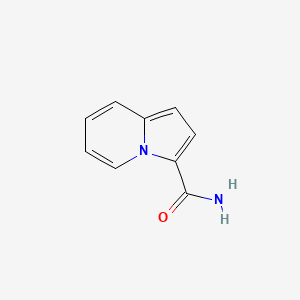
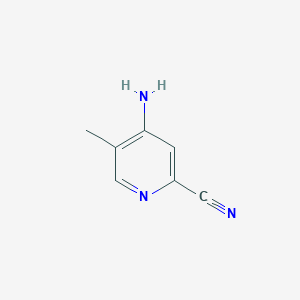
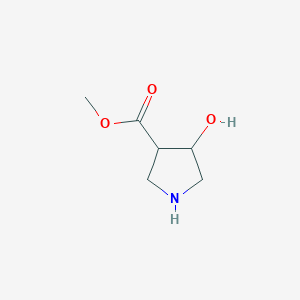
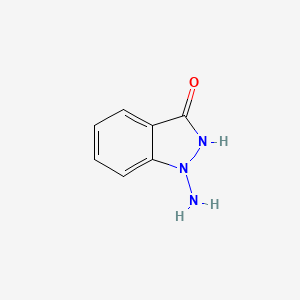

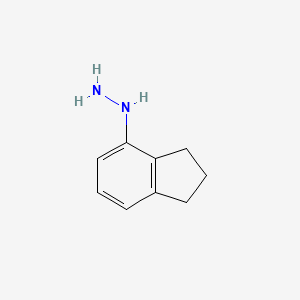
![1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene](/img/structure/B15072586.png)
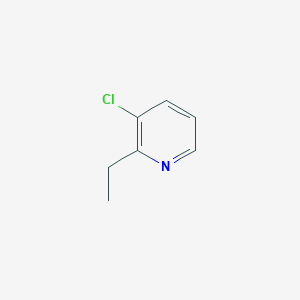
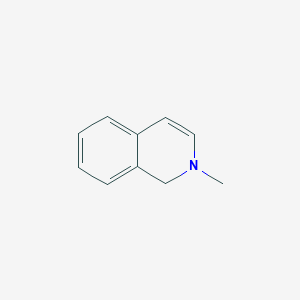

![1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B15072621.png)
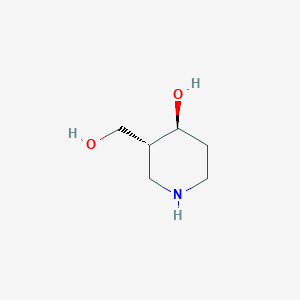
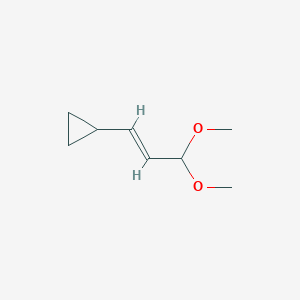
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15072635.png)
